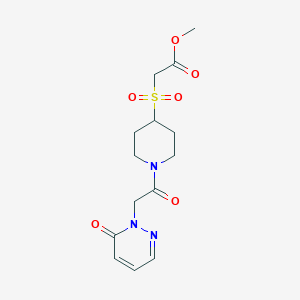
methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate is an organic compound characterized by its complex molecular structure, which combines elements of the pyridazine and piperidine rings
Méthodes De Préparation
The synthesis of methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate typically involves multi-step organic reactions, integrating various protective group strategies and coupling reactions.
Synthetic Routes and Reaction Conditions:
The process may begin with the preparation of the key intermediate, 6-oxopyridazine, often starting from simple aromatic compounds through a series of nitration, reduction, and cyclization reactions.
Piperidine derivatives are synthesized separately, involving common alkylation and acylation reactions.
Sulfonylation steps then introduce the sulfonyl functional group, employing reagents like sulfonyl chlorides under mild base conditions.
The final esterification step to form the methyl ester is generally achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods:
For industrial scale production, the synthesis is often optimized for cost, yield, and environmental impact. This may include continuous flow synthesis techniques and the use of less hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate undergoes several types of chemical reactions:
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridazine ring, where strong oxidizing agents may introduce additional oxygen functionalities.
Reduction: Conversely, reduction can target the carbonyl groups, reducing them to alcohols under suitable conditions such as catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions may occur at positions on the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
The products of these reactions can vary, with oxidized derivatives, reduced alcohols, and various substituted analogs forming the primary products.
Applications De Recherche Scientifique
This compound serves as a cornerstone in numerous scientific research areas:
Chemistry:
Used as a building block for more complex molecules, particularly in the development of heterocyclic compounds.
It finds applications in the synthesis of novel organic materials with potential electronic or photonic properties.
Biology and Medicine:
Potential therapeutic agent in the development of pharmaceuticals due to its bioactive pyridazine and piperidine moieties.
Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
In industrial applications, it can be a precursor for specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate exerts its effects involves:
Molecular Targets:
Enzymes, where it can act as an inhibitor or modulator.
Receptors, potentially influencing signal transduction pathways.
Pathways Involved:
It may interfere with metabolic pathways or mimic endogenous compounds, modulating biological activity.
Comparaison Avec Des Composés Similaires
Compounds like 2-(piperidin-4-yl)-pyridazines and various sulfonyl esters are structurally related but do not have the same functional group combination, altering their properties and uses.
Propriétés
IUPAC Name |
methyl 2-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-14(20)10-24(21,22)11-4-7-16(8-5-11)13(19)9-17-12(18)3-2-6-15-17/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBBTSODGWVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)



![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2858123.png)

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)
